molecular formula C17H15BrCl2N2O4S B6032853 N-(3-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide CAS No. 5346-88-3

N-(3-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide

カタログ番号 B6032853
CAS番号: 5346-88-3
分子量: 494.2 g/mol
InChIキー: SBZAVBSIMKZPOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide, commonly known as BMS-345541, is a small molecule inhibitor that selectively targets the IκB kinase (IKK) complex. IKK is a key regulator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a critical role in various physiological and pathological processes, including inflammation, immune response, cell survival, and cancer. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, such as arthritis, asthma, inflammatory bowel disease, and cancer.

作用機序

BMS-345541 selectively targets the N-(3-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide complex, which is a key regulator of the NF-κB signaling pathway. The NF-κB signaling pathway is activated in response to various stimuli, such as cytokines, growth factors, and microbial products, and plays a critical role in various physiological and pathological processes, including inflammation, immune response, cell survival, and cancer. The activation of the NF-κB signaling pathway requires the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, by the N-(3-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide complex. BMS-345541 specifically inhibits the activity of the N-(3-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamideβ subunit of the N-(3-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide complex, thereby preventing the phosphorylation and degradation of IκBα and the subsequent activation of NF-κB.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects in different cell types and tissues. In synovial fibroblasts and macrophages, BMS-345541 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), and the expression of matrix metalloproteinases (MMPs), which are involved in joint destruction in arthritis. In airway epithelial cells and smooth muscle cells, BMS-345541 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-8, eotaxin, and RANTES, and the expression of adhesion molecules, which are involved in airway inflammation and hyperresponsiveness in asthma. In intestinal epithelial cells and immune cells, BMS-345541 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, interferon-γ (IFN-γ), and interleukin-17 (IL-17), and the expression of chemokines, which are involved in intestinal inflammation and damage in inflammatory bowel disease. In cancer cells, BMS-345541 has been shown to induce cell cycle arrest and apoptosis, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and XIAP, and the activation of survival pathways, such as AKT and ERK.

実験室実験の利点と制限

BMS-345541 has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the N-(3-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamideβ subunit of the N-(3-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide complex, which allows for specific inhibition of the NF-κB signaling pathway without affecting other signaling pathways. Another advantage is its low toxicity and good pharmacokinetic properties, which allow for in vivo studies in animal models. However, one of the limitations is its relatively low potency, which requires higher concentrations and longer exposure times for effective inhibition of the NF-κB signaling pathway. Another limitation is its limited solubility in aqueous solutions, which requires the use of organic solvents or vehicle controls in some experiments.

将来の方向性

BMS-345541 has shown promising therapeutic potential in various diseases, and further research is needed to explore its clinical applications. Some of the future directions for BMS-345541 research include:
1. Optimization of the synthesis process and development of more potent and selective analogs of BMS-345541.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and other therapeutic effects of BMS-345541.
3. Evaluation of the efficacy and safety of BMS-345541 in animal models of arthritis, asthma, inflammatory bowel disease, and cancer.
4. Development of drug delivery systems and formulations for BMS-345541 to improve its solubility, bioavailability, and tissue distribution.
5. Investigation of the potential synergistic effects of BMS-345541 with other anti-inflammatory, anti-tumor, or immunomodulatory agents.
6. Identification of biomarkers or predictive factors for the response to BMS-345541 treatment in different diseases and patient populations.
7. Translation of preclinical findings into clinical trials to evaluate the safety and efficacy of BMS-345541 as a novel therapeutic agent.

合成法

BMS-345541 can be synthesized by a multi-step organic synthesis process, which involves the reaction of 3-bromophenylboronic acid with 2,4-dichloro-5-nitrobenzenesulfonyl chloride to obtain the intermediate 3-bromophenyl-2,4-dichloro-5-nitrobenzenesulfonate. The intermediate is then reduced to the corresponding amine using palladium-catalyzed hydrogenation. The final product, BMS-345541, is obtained by reacting the amine with 4-morpholinylsulfonyl chloride in the presence of a base.

科学的研究の応用

BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, such as arthritis, asthma, inflammatory bowel disease, and cancer. In arthritis, BMS-345541 has been shown to reduce joint inflammation and bone destruction by inhibiting the activation of NF-κB signaling pathway in synovial fibroblasts and macrophages. In asthma, BMS-345541 has been shown to reduce airway inflammation and hyperresponsiveness by inhibiting the production of pro-inflammatory cytokines and chemokines in airway epithelial cells and smooth muscle cells. In inflammatory bowel disease, BMS-345541 has been shown to reduce intestinal inflammation and damage by inhibiting the activation of NF-κB signaling pathway in intestinal epithelial cells and immune cells. In cancer, BMS-345541 has been shown to inhibit the growth and survival of various cancer cell lines by inducing cell cycle arrest and apoptosis.

特性

IUPAC Name

N-(3-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrCl2N2O4S/c18-11-2-1-3-12(8-11)21-17(23)13-9-16(15(20)10-14(13)19)27(24,25)22-4-6-26-7-5-22/h1-3,8-10H,4-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZAVBSIMKZPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC(=CC=C3)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrCl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362464
Record name N-(3-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5346-88-3
Record name N-(3-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。